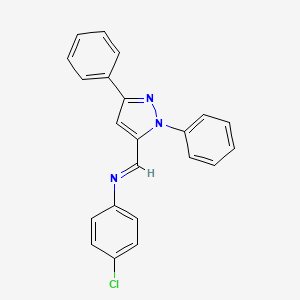

(E)-N-(4-Chlorophenyl)-1-(1,3-diphenyl-1H-pyrazol-5-yl)methanimine

Description

Properties

CAS No. |

89185-69-3 |

|---|---|

Molecular Formula |

C22H16ClN3 |

Molecular Weight |

357.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-1-(2,5-diphenylpyrazol-3-yl)methanimine |

InChI |

InChI=1S/C22H16ClN3/c23-18-11-13-19(14-12-18)24-16-21-15-22(17-7-3-1-4-8-17)25-26(21)20-9-5-2-6-10-20/h1-16H |

InChI Key |

GGKZGKYEVGKXFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C=NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a diketone, such as 1,3-diphenyl-1,3-propanedione, under acidic conditions.

Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

Condensation with Aniline: The final step involves the condensation of the chloro-substituted pyrazole with aniline in the presence of a suitable catalyst, such as acetic acid or a Lewis acid, to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Heterocyclic Core and Substituent Effects

The target compound’s pyrazole core distinguishes it from structurally related imidazole- and benzimidazole-based methanimines (Table 1). Pyrazoles are less basic than imidazoles due to reduced electron density at the nitrogen atoms, which may affect solubility and binding interactions in biological systems. Key comparisons include:

- Compounds : (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (imidazole core) exhibits a dihedral angle of ~56° between terminal phenyl rings, driven by steric and electronic effects. The pyrazole analog likely adopts a similar twisted conformation, but with enhanced rigidity due to the 1,3-diphenyl substitution .

- Compounds : Pyrazole derivatives with tert-butyl and styrylphenyl substituents (e.g., compound 12 ) demonstrate increased lipophilicity compared to the target compound, suggesting that bulky groups may enhance membrane permeability but reduce crystallinity .

Crystallographic and Packing Behavior

- Crystal Packing: highlights weak intermolecular interactions (C–H⋯N and C–H⋯X hydrogen bonds, π–π stacking) as critical determinants of crystal packing in imidazole-based methanimines.

- Space Group : Both compounds crystallize in the triclinic space group P-1, a common feature for structurally flexible molecules. The target compound’s packing may diverge due to its distinct substituent arrangement .

Table 1: Structural and Electronic Comparison of Selected Methanimine Derivatives

Biological Activity

The compound (E)-N-(4-Chlorophenyl)-1-(1,3-diphenyl-1H-pyrazol-5-yl)methanimine is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (E)-N-(4-Chlorophenyl)-1-(1,3-diphenyl-1H-pyrazol-5-yl)methanimine is C21H17ClN2, with a molecular weight of 332.85 g/mol. The presence of the 4-chlorophenyl group and the diphenylpyrazole moiety contributes to its unique chemical characteristics and biological activities.

Biological Activity Overview

Research indicates that compounds containing pyrazole rings exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound has shown promise in several areas:

1. Anti-inflammatory Activity

Studies have demonstrated that pyrazole derivatives can inhibit inflammatory responses. For instance, related compounds have been shown to reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells, indicating potential neuroprotective effects against neuroinflammation .

2. Anticancer Properties

Pyrazole derivatives have been extensively studied for their anticancer potential. Some studies report that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, certain pyrazole derivatives have shown IC50 values in the micromolar range against breast cancer cells (MCF-7), indicating significant growth inhibition .

The mechanisms through which (E)-N-(4-Chlorophenyl)-1-(1,3-diphenyl-1H-pyrazol-5-yl)methanimine exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- Inhibition of Enzymatic Activity : Pyrazole derivatives may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Modulation of Signaling Pathways : These compounds can affect various signaling pathways related to cell survival and apoptosis.

- Receptor Interactions : Pyrazole-based compounds may interact with specific receptors or proteins that modulate cellular responses.

Data Tables

| Biological Activity | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | CDMPO | 10.38 | |

| Anticancer | Pyrazole Derivative | 0.65 - 2.41 | |

| Antimicrobial | Various | Varies | General Knowledge |

Case Studies

Several case studies highlight the potential of pyrazole derivatives in treating diseases:

- Neuroinflammation : A study investigated the effects of a pyrazole derivative on LPS-induced neuroinflammation in microglial cells. The compound significantly reduced pro-inflammatory cytokines and nitric oxide production, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Cancer Cell Lines : Another study evaluated a series of pyrazole derivatives against MCF-7 and HeLa cell lines. The results indicated that modifications to the pyrazole structure could enhance cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Q & A

Q. What synthetic strategies are recommended for preparing (E)-N-(4-chlorophenyl)-1-(1,3-diphenyl-1H-pyrazol-5-yl)methanimine?

The compound can be synthesized via condensation reactions between a pyrazole-carbaldehyde derivative and a substituted aniline. Multi-step protocols, as seen in structurally related imine compounds, involve:

- Step 1 : Preparation of the pyrazole core via cyclocondensation of hydrazines with diketones or via cross-coupling reactions.

- Step 2 : Functionalization of the pyrazole at the 5-position with a formyl group.

- Step 3 : Schiff base formation by reacting the aldehyde with 4-chloroaniline under reflux in a polar aprotic solvent (e.g., ethanol or DMF) . Purity is typically verified using HPLC or GC-MS, while structural confirmation relies on H/C NMR and FT-IR spectroscopy.

Q. How can crystallographic data for this compound be obtained and refined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal Growth : Slow evaporation of a saturated solution in solvents like DCM/hexane.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

- Refinement : Employ SHELXL for structure solution and refinement, leveraging its robust algorithms for handling anisotropic displacement parameters and hydrogen bonding networks . Software like WinGX or OLEX2 provides interfaces for visualization and validation of the final CIF file .

Advanced Research Questions

Q. How do weak intermolecular interactions influence the crystal packing of this imine compound?

Studies on analogous halogenated imines reveal that weak interactions (C–H⋯N, C–H⋯Cl, π–π stacking) dominate packing behavior. For example:

- C–H⋯N bonds form infinite chains along the crystallographic axis.

- Halogen-specific interactions (C–H⋯Cl) contribute to layer stacking.

- Dihedral angles between aromatic rings (e.g., ~56° in related compounds) dictate molecular twist and packing efficiency . Hirshfeld surface analysis (via CrystalExplorer) can quantify interaction contributions, while topology analysis (AIM theory) identifies critical bond paths .

Q. What methodologies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies may arise from dynamic effects (e.g., solution-phase conformational flexibility vs. solid-state rigidity). Strategies include:

- DFT Calculations : Compare optimized gas-phase geometries (using Gaussian or ORCA) with SCXRD-derived structures to identify stable conformers.

- Variable-Temperature NMR : Probe conformational exchange in solution.

- Twinned Crystal Analysis : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twinning, which can distort apparent bond lengths/angles .

Q. How can electronic properties (e.g., charge distribution, reactivity) be analyzed for this compound?

Wavefunction-based tools like Multiwfn enable:

- Electrostatic Potential (ESP) Mapping : Visualize nucleophilic/electrophilic sites (e.g., imine N vs. pyrazole ring).

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity.

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugation effects (e.g., resonance stabilization in the imine group) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.